3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-20-10-13(19)18-7-3-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h5-6,11H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWXFCZLKDFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acylation to introduce the ethoxyacetyl group.
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Pyrazine Ring Formation: : The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors. One approach is the condensation of 2,3-diaminopyrazine with a suitable aldehyde or ketone, followed by oxidation to form the pyrazine ring.
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Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the pyrazine ring. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the piperidine intermediate reacts with a halogenated pyrazine derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonitrile group on the pyrazine ring, converting it to an amine or other reduced forms.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Agent
The compound is being investigated for its potential as a pharmacological agent, especially in the treatment of neurological disorders. The piperidine moiety is known for its role in various neurotransmitter systems, suggesting that this compound may influence neurological pathways, potentially offering therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. This suggests that 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress and related diseases.
Biological Studies
Bioactivity Research
Studies are being conducted to explore the biological effects of this compound on various cellular pathways. Its unique structure allows researchers to investigate its interactions with specific molecular targets, including receptors and enzymes involved in metabolic processes. Preliminary results indicate potential modulation of signaling pathways related to neurotransmission and cellular metabolism.
In Vitro and In Vivo Studies
In vitro assays have been utilized to assess the biological activity of this compound against various cell lines. These studies aim to establish its efficacy and safety profile before advancing to in vivo models, which will provide further insights into its therapeutic potential.
Chemical Synthesis
Intermediate for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals.
Industrial Applications
Material Science
There is potential for this compound to be used in material science, particularly in the development of new polymers or coatings. Its chemical properties may contribute to improved material characteristics such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:
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Molecular Targets: : Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
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Pathways Involved: : The compound may modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the pyrazine core, piperidine substituents, or acyl groups. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using fragment-based methods due to lack of experimental data.
Key Findings:
Lipophilicity :
- The ethoxyacetyl substituent in the target compound likely reduces lipophilicity compared to BK66806 (log P ~3.5), which has a hydrophobic dimethyloxazole group. This difference may improve aqueous solubility and ease of chromatographic purification, as high log P values (>3) correlate with separation challenges .
- Pyrazine-2-carbonitrile (log P 0.8) and 2-acetylpyrazine (log P 0.5) are significantly less lipophilic, reflecting their smaller, polar substituents .
Synthetic Challenges :
- Claisen-Schmidt condensations (used in analogous pyrazine derivatives) often yield products in 18–43% efficiency, but bulky or lipophilic groups (e.g., methoxy, chloro) reduce yields (<10%) due to purification difficulties . The target compound’s ethoxy group may mitigate this issue compared to BK66805.
Conformational Flexibility :
- The piperidine ring’s puckering (governed by Cremer-Pople coordinates, ) and the ethoxyacetyl side chain’s rotational freedom may enhance binding adaptability in biological systems compared to rigid analogs like BK66806.
Functional Group Diversity :
- The ethoxyacetyl group introduces both ether and carbonyl functionalities, enabling hydrogen bonding and dipole interactions absent in simpler derivatives like 2-acetylpyrazine.
Research Implications
The ethoxyacetyl-piperidine-pyrazine architecture offers a balance between hydrophilicity and structural complexity, making it a candidate for further exploration in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals. Comparisons with BK66806 highlight the critical role of acyl group selection in tuning physicochemical properties . Future studies should prioritize experimental determination of log P, solubility, and biological activity to validate these predictions.
Biological Activity
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound that has recently attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazine ring with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. Its design suggests possible applications in treating various diseases, particularly those related to oxidative stress and neurological disorders.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 290.32 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| CAS Number | 2034449-13-1 |
| Molecular Weight | 290.32 g/mol |
Antioxidant Properties
Research indicates that derivatives of piperidine, such as the compound , may exhibit significant antioxidant properties. The mechanism involves the modulation of reactive oxygen species (ROS) production, which plays a critical role in various neurodegenerative diseases. The compound's potential to stabilize mitochondrial membranes and reduce oxidative stress has been highlighted in studies, suggesting its use as a therapeutic agent against oxidative damage .
Neuroprotective Effects
The unique piperidine moiety suggests that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Preliminary studies suggest that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially through pathways involving the Nrf2/IL-6 axis, which is crucial for cellular defense against oxidative damage .
Study on Antioxidative Activity
A recent study evaluated various piperazine derivatives for their antioxidative activity using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂). Results showed that certain derivatives effectively protected these cells from oxidative damage at concentrations up to 20 µM. Although specific data on this compound was not detailed, the structural similarities suggest comparable effects .
Mechanistic Insights
The antioxidative mechanism involves the activation of Nrf2, which translocates to the nucleus upon oxidative stress, leading to the transcriptional activation of various antioxidant genes. This pathway's activation by compounds similar to this compound underscores its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine | Acetoxy group instead of ethoxy | Moderate antioxidative properties |
| 3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine | Methoxy group substitution | Reduced lipophilicity |
The presence of the ethoxyacetyl group in this compound may enhance its lipophilicity and reactivity compared to its analogs, potentially influencing its biological activity and therapeutic applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
